Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-

Übersicht

Beschreibung

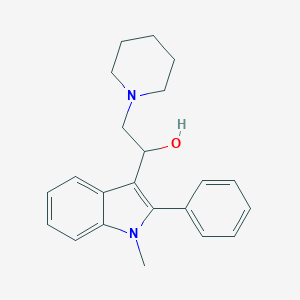

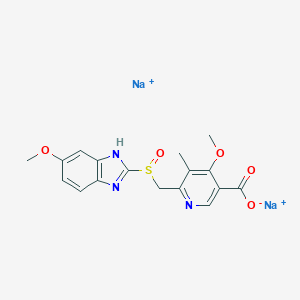

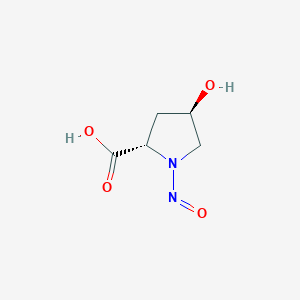

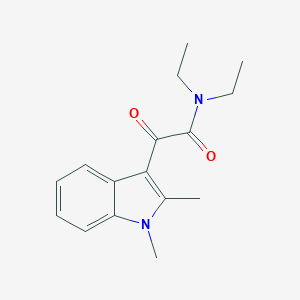

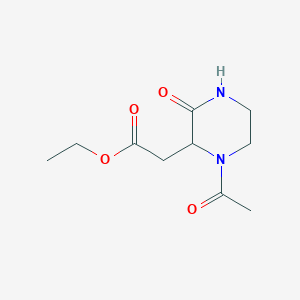

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is a compound with the molecular formula C16H20N2O2 . It is also known by other names such as 2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide .

Synthesis Analysis

The synthesis of indole derivatives, including Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-, often involves a Fischer indolisation–N-alkylation sequence . This procedure is generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amide (aliphatic), and 1 ketone (aromatic) .Chemical Reactions Analysis

The most reactive spots in the system are the position 3 of the indole, the chlorine endings of the oxalyl dichloride and the N-H bond in the dimethylamine .Physical And Chemical Properties Analysis

The molecular weight of the compound is 272.34 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Anti-Breast Cancer Agents

Indole-3-glyoxylamide derivatives have been recognized for their potential as pharmacophores in the design of anti-breast cancer agents. The structural insights of these compounds show promise in targeting drug-resistant breast cancer. Their interaction with cellular pathways involved in cell transduction and proliferation is particularly noteworthy, offering a pathway to overcome chemotherapy resistance .

Tubulin Polymerization Inhibitors

These compounds have been identified as inhibitors of tubulin polymerization, which is a critical process in cell division. By disrupting this process, indole-3-glyoxylamide derivatives can exert cytotoxic effects against multiple cancer cell lines. This mechanism has been leveraged to inhibit tumor growth in mouse xenograft models of head and neck cancer, suggesting a potential for these compounds in chemotherapy-resistant cancers .

Cytotoxic Activity Against Various Cancer Cell Lines

Indole-3-glyoxylamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a range of cancer cell lines, including prostate, lung, and colon cancers. These studies utilize assays like the MTT assay to determine the efficacy of these compounds in inhibiting cancer cell growth .

Anticancer Scaffold

The indole scaffold of these compounds is an important feature that contributes to their anticancer activity. The versatility of the indole ring allows for various substitutions that can enhance the compound’s biological activity, making it a valuable scaffold for developing new anticancer drugs .

Multi-Faceted Mode of Action

Research suggests that the mode of action of indole-3-glyoxylamide derivatives is multi-faceted, arising from interactions with microtubules throughout the cell cycle. This broadens the potential impact of these compounds beyond simply interrupting mitosis, offering a more comprehensive approach to cancer treatment .

Structural Insights for Drug Design

The structural insights provided by studies on indole-3-glyoxylamide derivatives are invaluable for drug design. Understanding the interaction of these compounds with their targets at the molecular level can guide the development of more effective and targeted therapies .

Overcoming Drug Resistance

The ability of indole-3-glyoxylamide derivatives to target drug-resistant cancer cells makes them particularly interesting for further research. Developing compounds that can bypass common resistance mechanisms could significantly improve treatment outcomes for patients with resistant forms of cancer .

Clinical Pharmacokinetics and Toxicity

The clinical pharmacokinetic profiles and toxicity reports of indole-3-glyoxylamide derivatives are impressive, indicating that these compounds have a favorable balance between efficacy and safety. This aspect is crucial for the successful development of any new therapeutic agent .

Wirkmechanismus

Target of Action

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for various cellular functions, including cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound interacts with tubulin at the colchicine binding site , disrupting the cellular microtubule network . This interaction interferes with normal microtubule dynamics, which can either stabilize or destabilize microtubules . In either case, disruption of normal function results and ultimately leads to apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics within the cell . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, cell motility, and intracellular transport . By disrupting these processes, the compound can exert a cytotoxic effect against cancer cells .

Pharmacokinetics

The compound’s ability to inhibit tubulin polymerization and display cytotoxicity against cancer cells suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of tumor growth . In a mouse xenograft model of head and neck cancer, two compounds from the series displayed evidence for efficacy . This suggests that the compound could potentially be developed into a new therapeutic for cancers that often prove resistant to chemotherapy .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQFPPUOIJSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144030 | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101586-49-6 | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101586496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)